Cyclohexanone, 3-(2-methoxyphenyl)-
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Overview
Description
Cyclohexanone, 3-(2-methoxyphenyl)- is an aromatic ketone with the molecular formula CH₃OC₆H₄C₆H₉(=O). It is a clear, colorless liquid that is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-(2-methoxyphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of cyclohexanone, 3-(2-methoxyphenyl)- often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Cyclohexanone, 3-(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 3-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. As an aromatic ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The methoxy group on the aromatic ring can influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the methoxyphenyl group.
Methoxetamine: A compound with a similar methoxyphenyl group but different overall structure and pharmacological properties.
Ketamine: A structurally related compound with anesthetic properties.
Uniqueness
Cyclohexanone, 3-(2-methoxyphenyl)- is unique due to its specific structure, which combines the properties of cyclohexanone and methoxybenzene. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
190064-25-6 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-3,7-8,10H,4-6,9H2,1H3 |
InChI Key |
ZBOJTUXHTHXTAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCCC(=O)C2 |
Origin of Product |
United States |
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